3-Hydroxypicolinic acid chemical properties and structure
3-Hydroxypicolinic acid chemical properties and structure
An In-Depth Technical Guide to 3-Hydroxypicolinic Acid: Chemical Properties and Structure
Introduction
3-Hydroxypicolinic acid (3-HPA) is a pyridine derivative that holds significant importance in various scientific domains.[1] It is structurally defined as a picolinic acid molecule where a hydrogen atom at the 3-position is substituted by a hydroxyl group.[2] This compound is widely recognized for its critical role as a matrix material in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides and oligosaccharides.[2][3] Beyond its application in analytical chemistry, 3-HPA is a naturally occurring molecule, found in organisms like Aloe africana and Streptomyces virginiae, and serves as an intermediate in the biosynthesis of the antibiotic virginiamycin S1.[2][4] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
3-Hydroxypicolinic acid belongs to the class of organic compounds known as pyridinecarboxylic acids, which are characterized by a pyridine ring bearing a carboxylic acid group.[5] Its structure consists of a pyridine ring with a carboxyl group at position 2 and a hydroxyl group at position 3.
Table 1: Structural and Identification Data for 3-Hydroxypicolinic Acid
| Identifier | Value |
|---|---|
| IUPAC Name | 3-hydroxypyridine-2-carboxylic acid[2] |
| Synonyms | 3-HPA, 3-Hydroxy-2-pyridinecarboxylic acid, 2-Carboxy-3-hydroxypyridine[1][2][6] |
| CAS Number | 874-24-8[1][7] |
| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)O[1][2] |
| InChI | InChI=1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10)[2][4] |
| InChIKey | BRARRAHGNDUELT-UHFFFAOYSA-N[2][4] |
Physicochemical Properties
The physicochemical properties of 3-HPA are crucial for its application, particularly in MALDI-MS. It appears as light yellow needles or a white to light yellow powder.[1][3][8]
Table 2: Physicochemical Properties of 3-Hydroxypicolinic Acid
| Property | Value |
|---|---|
| Chemical Formula | C₆H₅NO₃[1][9] |
| Molecular Weight | 139.11 g/mol [2][8] |
| Melting Point | 208 to 218 °C (406 to 424 °F)[1][3][10] |
| pKa | 1.14 ± 0.50 (Predicted)[11] |
| Appearance | Light yellow needles or powder[1][3] |
Solubility
The solubility of 3-HPA is a key factor in the preparation of matrix solutions for various applications.
Table 3: Solubility Data for 3-Hydroxypicolinic Acid
| Solvent | Solubility |
|---|---|
| Water | Soluble (e.g., 0.25 g in 10 mL)[3][11][12] |
| DMSO | ≥24.2 mg/mL[6]; 28 mg/mL[13] |
| Ethanol | ≥2.36 mg/mL (with ultrasonic)[6] |
| PBS (pH 7.2) | 10 mg/mL[4] |
| DMF | 1 mg/mL[4] |
Biological Role and Applications
3-Hydroxypicolinic acid is not only a synthetic reagent but also a biologically relevant molecule. It is an important building block in the biosynthesis of bacterial secondary metabolites.[14] Research has shown it is an intermediate in the metabolic pathway of picolinic acid in several microorganisms.[15] Furthermore, 3-HPA can coordinate with metal ions like copper to form complexes that exhibit cytotoxic and antimycobacterial activities, highlighting its potential in drug development.[8]
Its most prominent application is as a MALDI matrix, where it facilitates the soft ionization of non-volatile biomolecules like oligonucleotides for mass spectrometry analysis.[2]
Caption: Logical relationships of 3-Hydroxypicolinic acid.
Experimental Protocols
Synthesis of 3-Hydroxypicolinic Acid Derivatives
A common reaction involving 3-HPA is the Elbs oxidation to synthesize 3,6-dihydroxypicolinic acid. This process demonstrates a pathway for derivatization.[15]
Protocol: Synthesis of 3,6-dihydroxypicolinic acid via Elbs Oxidation [15]
-
Dissolve potassium hydroxide (15 mmol) in 10 mL of cooled water.
-
Add 3-Hydroxypicolinic acid (6 mmol) to the solution.
-
Subsequently, add potassium peroxydisulfate (3.3 mmol) as the limiting reagent to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours. During this time, the dipotassium salt of the intermediate 3-hydroxypyridine-2-carboxylic acid-6-sulfate precipitates.
-
Filter the precipitate and wash with acetone to dry.
-
The intermediate is then hydrolyzed (e.g., under acidic conditions) to yield 3,6-dihydroxypicolinic acid.
Note: This protocol describes the synthesis of a derivative starting from 3-HPA. The direct synthesis of 3-HPA itself can be achieved via various routes, including those starting from furan-2-yl aminoacetates.[16][17]
Analysis by High-Performance Liquid Chromatography (HPLC)
3-HPA can be analyzed using a reverse-phase (RP) HPLC method.[18]
Protocol: HPLC Analysis of 3-Hydroxypicolinic Acid [18]
-
Column: Newcrom R1 HPLC column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.
-
Acidifier: Phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.
-
Detection: UV, wavelength not specified but UV absorbance is noted at 304 nm.[4]
-
Application: This method is scalable and suitable for preparative separation to isolate impurities and for pharmacokinetic studies.
Use as a MALDI-MS Matrix
3-HPA is a preferred matrix for the analysis of oligonucleotides. A mixed matrix can also be effective.[8]
Protocol: Preparation of 3-HPA Matrix for MALDI-TOF MS
-
Prepare a saturated solution of 3-Hydroxypicolinic acid in an appropriate solvent, typically a 1:1 (v/v) mixture of acetonitrile and deionized water.
-
For oligonucleotide analysis, it is common to include an ammonium salt additive. Prepare a solution of diammonium hydrogen citrate at a concentration of 50-100 mg/mL in deionized water.
-
Create the final matrix solution by mixing the saturated 3-HPA solution with the diammonium citrate solution, for instance, in a 9:1 (v/v) ratio.
-
Mix the analyte sample (e.g., oligonucleotides) with the matrix solution in a 1:1 ratio.
-
Spot approximately 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, permitting the formation of analyte-matrix co-crystals.
-
The plate is now ready for analysis in a MALDI-TOF mass spectrometer.
Caption: Experimental workflow for MALDI-MS using a 3-HPA matrix.
Biosynthesis Pathway
The enzymatic mechanism for the biosynthesis of 3-HPA has been elucidated, revealing a pathway that starts from L-lysine.[14] It involves a series of enzymatic conversions rather than a direct hydroxylation of picolinic acid. The process requires an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase.[14] The pathway proceeds through the hydroxylation of piperideine-2-carboxylic acid, followed by tautomerization.[14]
Caption: Simplified biosynthesis pathway of 3-HPA from L-lysine.
Safety and Handling
3-Hydroxypicolinic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][19] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.[11]
References
- 1. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
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- 3. 3-Hydroxypicolinic acid | 874-24-8 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Human Metabolome Database: Showing metabocard for 3-Hydroxypicolinic acid (HMDB0013188) [hmdb.ca]
- 6. apexbt.com [apexbt.com]
- 7. 3-Hydroxypicolinic acid [webbook.nist.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-Hydroxypicolinic acid [webbook.nist.gov]
- 10. 3-Hydroxypicolinic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. 3-Hydroxypicolinic acid [acrospharma.co.kr]
- 12. longkechem.com [longkechem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2016007532A1 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 17. KR102418462B1 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]
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